4-(3-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Overview
Description
4-(3-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group substituted with a methyl and isopropyl group, linked to a butan-1-amine moiety, and is often associated with oxalic acid.
Preparation Methods
The synthesis of 4-(3-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the phenoxy intermediate: This step involves the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then alkylated with a suitable alkylating agent to introduce the butan-1-amine moiety.
Amine functionalization: The resulting compound undergoes further functionalization to introduce the N-prop-2-enyl group.
Association with oxalic acid: Finally, the compound is reacted with oxalic acid to form the desired product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
4-(3-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Addition: The N-prop-2-enyl group allows for addition reactions, such as hydrogenation, to form saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-(3-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-(3-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4-(3-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Promecarb: A carbamate pesticide with a similar phenoxy structure but different functional groups.
Heterocyclic compounds: Used in organic light-emitting devices, these compounds share some structural similarities but differ in their applications and properties.
Tecovirimat: An antiviral compound with a different core structure but similar synthetic and functionalization strategies.
Properties
IUPAC Name |
4-(3-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-5-8-18-9-6-7-10-19-17-12-15(4)11-16(13-17)14(2)3;3-1(4)2(5)6/h5,11-14,18H,1,6-10H2,2-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOZATLGZPCHFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCNCC=C)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.